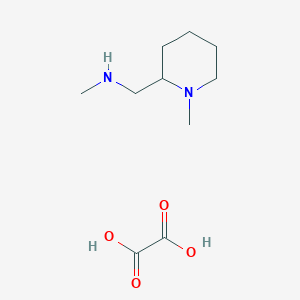

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylpiperidin-2-yl)methanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-9-7-8-5-3-4-6-10(8)2;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJMXUCSHCOLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate typically involves the reaction of N-Methyl-1-(1-methylpiperidin-2-yl)methanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving the amine in a suitable solvent, such as ethanol, and then adding oxalic acid. The mixture is stirred and heated to promote the reaction, and the resulting product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through multiple stages of filtration, crystallization, and drying to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted piperidines .

Wissenschaftliche Forschungsanwendungen

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of neurotransmitter systems and receptor binding.

Wirkmechanismus

The mechanism of action of N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to changes in cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The compound is compared to analogs with modifications in the amine substituents, heterocyclic cores, or counterions. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate | 1177273-78-7 | C₁₀H₂₀N₂O₄ | Two methyl groups on the amine nitrogen |

| N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate | 1207529-87-0 | C₁₃H₁₅N₃O₄ | Pyrazole ring instead of piperidine |

| N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine | MFCD09055377 | C₁₁H₁₂N₂O | Isoxazole ring; free base form |

| N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride | 2138133-16-9 | C₆H₁₆Cl₂N₂ | Pyrrolidine core; dihydrochloride salt |

Key Differences :

Physicochemical Properties

| Property | Target Compound | N,N-Dimethyl Analog (1177273-78-7) | Pyrazole Analog (1207529-87-0) |

|---|---|---|---|

| Molecular Weight | ~232 g/mol* | 232.27 g/mol | 285.28 g/mol |

| Solubility (Water) | Moderate | Low | High |

| Melting Point | Not reported | 160–165°C | 145–150°C |

*Estimated based on structural similarity to 1177273-78-7 .

Notes:

Biologische Aktivität

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a piperidine ring. This structure is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).

The compound primarily acts as a monoamine receptor modulator , influencing neurotransmitter systems such as serotonin and dopamine. Its design aims to optimize selectivity for specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy.

Key Mechanisms:

- Dopamine Receptor Interaction : The compound shows affinity for dopamine D3 receptors, which are implicated in mood regulation and reward pathways.

- Opioid Receptor Modulation : It also interacts with mu-opioid receptors, suggesting potential analgesic properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Activity : Preliminary studies suggest that the compound may possess pain-relieving properties via its action on opioid receptors.

- Antidepressant Potential : Given its interaction with dopamine receptors, it may also have antidepressant-like effects.

Data Tables

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Molecular Weight | 202.3 g/mol |

| Solubility | Soluble in water and organic solvents |

| Receptor Affinity | High affinity for D3 and mu-opioid receptors |

| CNS Penetration | Predicted moderate based on lipophilicity |

| Toxicity Profile | Low toxicity in animal models |

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that this compound effectively reduced pain responses in models of acute pain. The results indicated a significant decrease in pain perception compared to control groups, highlighting its potential as an analgesic agent.

Study 2: Antidepressant Activity

Research examining the compound's impact on depressive behaviors in rodent models revealed promising results. The compound showed a reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect. This aligns with its mechanism of action involving dopamine modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via alkylation or reductive amination of precursors like (1-methylpiperidin-2-yl)methanamine, followed by oxalate salt formation. For example, analogous syntheses use Hunig’s base (diisopropylethylamine) to facilitate amine alkylation under inert conditions . Reaction optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., dichloromethane or THF) to maximize yield. Post-synthesis purification employs techniques like column chromatography or recrystallization from ethanol/water mixtures.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for resolving hydrogen bonding networks between the oxalate anion and protonated amine . Key parameters include R-factors (<5%) and thermal displacement ellipsoids to validate atomic positions.

Q. What analytical techniques are critical for confirming the compound’s purity and physicochemical properties?

- Methodology :

- Purity : HPLC with UV detection (λ = 210–254 nm) or LC-MS to identify impurities (<1% area).

- Structural Confirmation : H/C NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and methyl groups (δ 2.2–3.1 ppm).

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~469°C for related compounds ) and decomposition profiles.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for piperidine-based methanamine derivatives?

- Methodology : Isotopic labeling (e.g., N or C) tracks intermediates during alkylation. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps, such as nucleophilic attack on electrophilic carbons. Computational tools (DFT calculations) model transition states to explain divergent pathways in stereoselective syntheses .

Q. What role does this compound play in catalytic systems, and how is ligand behavior characterized?

- Methodology : The compound’s tertiary amine group can act as a ligand in transition-metal complexes (e.g., Ir or Rh). Deprotonation studies (via H NMR titration) assess ligand-metal coordination. X-ray crystallography of metal complexes reveals geometry (e.g., octahedral vs. square planar), while cyclic voltammetry probes redox activity .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, exact mass) be addressed across studies?

- Methodology :

- Solubility : Standardize solvent systems (e.g., aqueous buffers vs. DMSO) and use dynamic light scattering (DLS) to detect aggregation.

- Exact Mass : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accuracy (±0.001 Da). For example, discrepancies in molecular ion peaks ([M+1]) may arise from adduct formation, requiring collision-induced dissociation (CID) to isolate parent ions .

Q. What advanced analytical methods are employed to study metabolic or degradation pathways of this compound in biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.